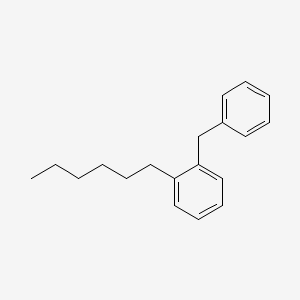
1-Benzyl-2-hexylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-hexylbenzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by a benzene ring substituted with a benzyl group and a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-hexylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. This involves the reaction of benzyl chloride with hexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-hexylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive towards oxidation.
Reduction: Reduction reactions can target the benzyl group, converting it to a methyl group using reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4
Reduction: H2, Pd/C
Substitution: HNO3, H2SO4
Major Products Formed:
Oxidation: Benzoic acid derivatives
Reduction: Methyl-substituted benzene
Substitution: Nitro-substituted benzene
Scientific Research Applications
1-Benzyl-2-hexylbenzene has several scientific research applications:
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-hexylbenzene involves its interaction with various molecular targets and pathways:
Oxidation Mechanism: The benzylic hydrogen atoms are particularly susceptible to free radical attack, leading to the formation of benzylic radicals.
Substitution Mechanism: Electrophilic aromatic substitution involves the formation of a sigma complex intermediate, where the benzene ring temporarily loses its aromaticity before regaining it upon the departure of a leaving group.
Comparison with Similar Compounds
1-Benzyl-2-hexylbenzene can be compared with other alkylbenzenes such as:
Hexylbenzene: Lacks the benzyl group, making it less reactive in electrophilic aromatic substitution reactions.
Benzylbenzene: Contains two benzyl groups, leading to different reactivity and applications.
Toluene: A simpler alkylbenzene with a single methyl group, often used as a solvent and in chemical synthesis.
Uniqueness: this compound’s unique structure, with both a benzyl and a hexyl group, provides a distinct combination of reactivity and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
917774-38-0 |
|---|---|
Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-benzyl-2-hexylbenzene |
InChI |
InChI=1S/C19H24/c1-2-3-4-8-13-18-14-9-10-15-19(18)16-17-11-6-5-7-12-17/h5-7,9-12,14-15H,2-4,8,13,16H2,1H3 |
InChI Key |
RLLPBOSPEZHSIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


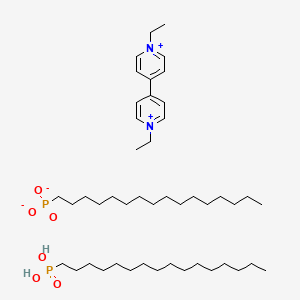
stannane](/img/structure/B12602153.png)
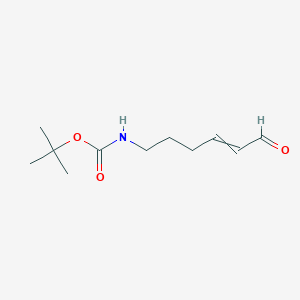
![Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-](/img/structure/B12602162.png)
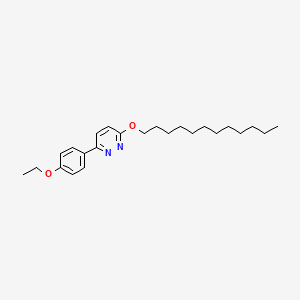
![2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane](/img/structure/B12602172.png)
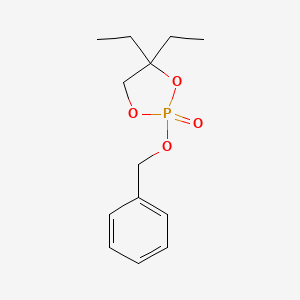
![4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12602192.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine](/img/structure/B12602211.png)
![5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12602213.png)
![7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL](/img/structure/B12602220.png)
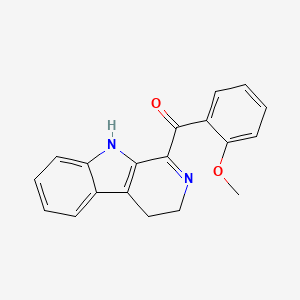
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
